molecular formula C12H23NO3 B14008690 2-[Butanoyl(ethyl)amino]ethyl butanoate CAS No. 7144-74-3

2-[Butanoyl(ethyl)amino]ethyl butanoate

Cat. No.: B14008690
CAS No.: 7144-74-3
M. Wt: 229.32 g/mol
InChI Key: WIDCBXCSJKGBEW-UHFFFAOYSA-N
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Description

2-[Butanoyl(ethyl)amino]ethyl butanoate is a chemical compound with the molecular formula C12H23NO3 and a PubChem CID of 245382 . This specific diester-amide structure suggests potential utility in organic synthesis and as a building block for more complex molecules. Researchers can explore its application in the development of lipid-based delivery systems. Lipids with similar ester and amine functional groups are of significant interest in the formulation of Lipid Nanoparticles (LNPs) for the delivery of therapeutic agents, such as mRNA . The compound's properties may also make it a candidate for studying enzymatic activity, as ester compounds are often used in assays to measure hydrolase activity . As a specialized chemical, it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and conduct their own stability and compatibility tests before use.

Properties

CAS No.

7144-74-3

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-[butanoyl(ethyl)amino]ethyl butanoate

InChI

InChI=1S/C12H23NO3/c1-4-7-11(14)13(6-3)9-10-16-12(15)8-5-2/h4-10H2,1-3H3

InChI Key

WIDCBXCSJKGBEW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC)CCOC(=O)CCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-[Butanoyl(ethyl)amino]ethyl butanoate typically involves two critical transformations:

  • Amide formation via acylation of an ethylamino group with butanoyl chloride or a related butanoyl donor.
  • Esterification of the aminoethyl moiety with butanoic acid or its derivatives to form the ethyl butanoate ester.

This synthetic route demands careful selection of protecting groups and reaction conditions to ensure selective acylation and esterification without undesired side reactions.

Protection and Deprotection of Amino and Hydroxyl Groups

To prevent side reactions involving the hydroxyl group of 2-aminoethyl alcohol derivatives, protecting groups such as tert-butoxycarbonyl (Boc) are employed. For example, the synthesis of related 2-(alkylamino)ethyl benzoate compounds uses N-(tert-butoxycarbonyl) ethanolamine as a starting material, where the hydroxyl group is protected by benzoylation. The Boc group is then removed under strong acid conditions to reveal the free amine for subsequent acylation or alkylation steps.

Step Purpose Reagents/Conditions Outcome
1 Hydroxyl protection Benzoyl chloride or benzoic acid + coupling agent (e.g., carbonyldiimidazole) Formation of 2-((tert-butoxycarbonyl)amino)ethyl benzoate
2 Boc deprotection Strong acid (e.g., trifluoroacetic acid) Free amine ready for acylation

This approach is adaptable to the butanoyl analogues by substituting benzoate with butanoate esters.

Acylation of Ethylamino Group with Butanoyl Donors

The acylation step involves reacting the free amine with butanoyl chloride or anhydride under controlled temperature (often below 25 °C to 100 °C) to form the butanoyl amide. Acid or base catalysis is used to promote the reaction. For instance, in a similar system, 2-amino-2,3-dimethylbutanoate derivatives were prepared by hydrolysis of amino-nitriles obtained via Strecker reaction, followed by acid/base catalyzed acylation.

Parameter Typical Conditions Notes
Acylating agent Butanoyl chloride or butanoic anhydride Freshly distilled recommended
Temperature 0–25 °C initially, then up to 100 °C To control reaction rate and selectivity
Catalyst Acid (e.g., sulfuric acid) or base Catalyzes amide bond formation
Solvent Dichloromethane, ethyl acetate, or other inert solvents For extraction and purification

Esterification to Form Ethyl Butanoate Moiety

Esterification of the aminoethyl intermediate with butanoic acid or its derivatives can be achieved by classical Fischer esterification or by enzymatic methods. Studies on ethyl butanoate synthesis show that both chemical and biological routes (using lactobacilli and propionibacteria) are effective. Chemical esterification typically uses acid catalysts and removal of water to drive the reaction forward.

Method Conditions Yield/Notes
Fischer esterification Butanoic acid + ethanol + acid catalyst (e.g., sulfuric acid), reflux High yield, requires removal of water
Enzymatic synthesis Cell-free extracts of lactobacilli, propionibacteria Mild conditions, selective ester formation

One-Pot Synthesis Approaches

Recent synthetic advances include one-pot methods that combine deprotection, acylation, and alkylation steps to streamline the synthesis of 2-(alkylamino)ethyl esters. For example, starting from 2-aminoethyl butanoate hydrochloride, the addition of an inorganic weak base (potassium carbonate) and an alkylating agent in acetonitrile under heating can yield the target compound efficiently, avoiding instability issues of intermediates.

3 Data Tables Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Purity (%) Reference
Strecker reaction + hydrolysis to amino-nitrile 3-methyl-2-butanone, ammonium chloride, sodium cyanide, reflux 4–6 h 90 95
Acid-catalyzed acylation Butanoyl chloride, sulfuric acid, 25–100 °C, 1 h 81.7 96
Esterification by Fischer method Butanoic acid, ethanol, sulfuric acid, reflux Variable High
One-pot alkylation 2-aminoethyl butanoate hydrochloride, potassium carbonate, alkylating agent, acetonitrile, heating High Not specified
Catalytic hydrogenation for amino alcohol precursor Pd or Ru on charcoal, H2 2–11 MPa, 60–95 °C, 4–10 h 70–99 >99

4 Research Discoveries and Insights

  • Protection strategies are critical to avoid side reactions during acylation and esterification, especially protecting hydroxyl groups with Boc or benzoyl groups.

  • One-pot synthesis methods improve efficiency and reduce intermediate handling, particularly useful for unstable intermediates like 2-aminoethyl butanoate salts.

  • Catalytic hydrogenation provides high enantiomeric purity amino alcohols, which can be valuable chiral precursors for the target compound.

  • Biological esterification using microbial enzymes offers mild, selective routes to ethyl butanoate esters, potentially applicable to the synthesis of this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

2-[Butanoyl(ethyl)amino]ethyl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Butanoyl(ethyl)amino]ethyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Butanoyl(ethyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The compound may also undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl Butanoate (C₆H₁₂O₂)

  • Structure: A simple ester with a butanoic acid backbone and an ethyl alcohol-derived group.
  • Properties :
    • Molecular Weight: 116.16 g/mol
    • Boiling Point: ~121°C
    • Applications: Widely used in food flavoring (e.g., artificial fruit flavors) and fragrances due to its fruity odor .

Ethyl 2-Cyano-2-ethylbutanoate (C₉H₁₅NO₂)

  • Structure: Features a cyano (-CN) and ethyl group on the α-carbon of the butanoate ester.
  • Properties: Molecular Weight: 169.22 g/mol Stability: The electron-withdrawing cyano group may enhance resistance to hydrolysis compared to unmodified esters .

Isopentyl 2-Methyl Butanoate (C₁₀H₂₀O₂)

  • Structure: Branched ester with a 2-methylbutanoate chain and isopentyl alcohol-derived group.
  • Properties :
    • Molecular Weight: 172.27 g/mol
    • Applications: Used in essential oils and perfumery for its sweet, fruity aroma .
  • Key Difference: The branched alkyl chain increases hydrophobicity, contrasting with the polar amide group in 2-[Butanoyl(ethyl)amino]ethyl butanoate.

Phenyl Ethyl Butanoate (C₁₂H₁₆O₂)

  • Structure : Aromatic ester with a phenyl group attached to the ethyl alcohol moiety.
  • Properties: Molecular Weight: 192.25 g/mol Applications: Common in cosmetics and fragrances for its floral notes .
  • Key Difference : The aromatic ring enhances UV stability and alters solubility compared to aliphatic amide-containing compounds.

Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate (C₉H₁₇NO₃S)

  • Structure: Contains an acetylated amino group and a methylsulfanyl substituent.
  • Key Difference : The sulfanyl group introduces sulfur-based reactivity, absent in the target compound, which may influence environmental persistence.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Source
This compound Not provided Inferred >200 Ester, Amide Likely pharmaceutical N/A
Ethyl Butanoate C₆H₁₂O₂ 116.16 Ester Food flavoring, fragrances
Ethyl 2-Cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.22 Ester, Cyano Specialty chemicals
Isopentyl 2-Methyl Butanoate C₁₀H₂₀O₂ 172.27 Branched ester Essential oils
Phenyl Ethyl Butanoate C₁₂H₁₆O₂ 192.25 Aromatic ester Cosmetics
Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate C₉H₁₇NO₃S 219.30 Ester, Amide, Sulfanyl Research chemicals

Research Findings and Implications

  • Toxicity Considerations: While ethyl butanoate is generally recognized as safe (GRAS) for food use , compounds with cyano or sulfanyl groups (e.g., Ethyl 2-cyano-2-ethylbutanoate) may require stricter safety protocols .

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